![molecular formula C27H29N3O3 B244289 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244289.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide, commonly known as Bepotastine, is a non-sedating antihistamine drug that is used to treat allergic symptoms such as itching, sneezing, and runny nose. Bepotastine is a second-generation antihistamine drug that was developed in Japan and is now used globally.
Wirkmechanismus
Bepotastine works by blocking the H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, Bepotastine prevents the release of histamine, which is the main cause of allergic symptoms. Bepotastine also has anti-inflammatory properties, which makes it useful in reducing inflammation associated with allergic reactions.
Biochemical and Physiological Effects
Bepotastine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, which is the main cause of allergic symptoms. Bepotastine has also been shown to have anti-inflammatory properties, which makes it useful in reducing inflammation associated with allergic reactions. Bepotastine has been shown to have a half-life of approximately 6 hours, which makes it useful for treating allergic symptoms throughout the day.
Vorteile Und Einschränkungen Für Laborexperimente
Bepotastine has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. Bepotastine is also relatively safe and has few side effects. However, Bepotastine has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for the study of Bepotastine. One area of research is the development of new formulations of Bepotastine that have a longer half-life. Another area of research is the study of the long-term effects of Bepotastine. Additionally, Bepotastine could be studied in combination with other drugs to determine if it has synergistic effects. Finally, Bepotastine could be studied in different animal models to determine its efficacy in treating different types of allergies.
Conclusion
Bepotastine is a non-sedating antihistamine drug that is used to treat allergic symptoms. It has been extensively studied for its anti-allergic properties and has been shown to be effective in reducing allergic symptoms in both in vitro and in vivo models. Bepotastine works by blocking the H1 receptor, which is responsible for mediating the allergic response. Bepotastine has a number of advantages for lab experiments, including its well-understood mechanism of action and relative safety. However, Bepotastine has a relatively short half-life, which can make it difficult to study its long-term effects. There are a number of future directions for the study of Bepotastine, including the development of new formulations with a longer half-life and the study of its efficacy in different animal models.
Synthesemethoden
Bepotastine is synthesized through a multi-step process that involves the reaction of 4-ethylphenol with 2-chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This is then reacted with 1-(4-benzoylpiperazin-1-yl)phenyl)methanone to form Bepotastine.
Wissenschaftliche Forschungsanwendungen
Bepotastine has been extensively studied for its anti-allergic properties. It has been shown to inhibit the release of histamine from mast cells, which is the main cause of allergic symptoms. Bepotastine has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of allergic rhinitis and conjunctivitis. Bepotastine has been studied in both in vitro and in vivo models, and it has been shown to be effective in reducing allergic symptoms in these models.
Eigenschaften
Molekularformel |
C27H29N3O3 |
---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-2-21-12-14-23(15-13-21)33-20-26(31)28-24-10-6-7-11-25(24)29-16-18-30(19-17-29)27(32)22-8-4-3-5-9-22/h3-15H,2,16-20H2,1H3,(H,28,31) |
InChI-Schlüssel |
QIRRKPJJWRLTKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.